
1-Methyl-2-(2-methylphenoxy)benzene
Overview
Description
1-Methyl-2-(2-methylphenoxy)benzene, also known as 4,4’-dimethyldiphenyl ether, is an organic compound with the molecular formula C14H14O. It is a type of diaryl ether where two tolyl groups are connected via an oxygen atom. This compound is known for its use in forming conformationally chiral molecules in the solid state .
Preparation Methods
1-Methyl-2-(2-methylphenoxy)benzene can be synthesized through several methods:
Williamson Ether Synthesis: This is the most common method, involving the reaction of a tolyl alcohol with a tolyl halide in the presence of a strong base such as sodium hydride (NaH) or silver oxide (Ag2O).
Acid-Catalyzed Dehydration: This method involves the acid-catalyzed dehydration of tolyl alcohols, although it is less commonly used due to the potential for side reactions.
Chemical Reactions Analysis
1-Methyl-2-(2-methylphenoxy)benzene undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can cleave the ether bond to yield tolyl alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include strong acids like hydrochloric acid (HCl) for cleavage and oxidizing agents like potassium permanganate (KMnO4) for oxidation. Major products formed include p-cresol and toluene .
Scientific Research Applications
1-Methyl-2-(2-methylphenoxy)benzene has several applications in scientific research:
Chemistry: It is used to form conformationally chiral molecules in the solid state.
Biology: Its derivatives are studied for their potential biological activities.
Industry: It is used in the synthesis of various organic compounds and as a solvent in chemical reactions.
Mechanism of Action
The mechanism of action of di-o-tolyl ether involves the cleavage of the C-O bond. This can occur through hydrogenolysis or hydrolysis, depending on the conditions. In the presence of a nickel catalyst, hydrogenolysis is the primary route, leading to the formation of p-cresol and toluene .
Comparison with Similar Compounds
1-Methyl-2-(2-methylphenoxy)benzene can be compared with other diaryl ethers such as diphenyl ether and di-p-tolyl ether. While all these compounds share a similar ether linkage, di-o-tolyl ether is unique due to its specific substitution pattern, which influences its reactivity and applications .
Similar Compounds
Diphenyl Ether: C12H10O
Di-p-tolyl Ether: C14H14O
4,4’-Dihydroxydiphenyl Ether: C12H10O2
These compounds differ in their substitution patterns and physical properties, which affect their chemical behavior and applications .
Biological Activity
1-Methyl-2-(2-methylphenoxy)benzene, also known as a methylphenyl ether, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C13H14O and a molecular weight of 198.25 g/mol. The compound features a phenoxy group, which contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The phenolic structure allows for hydrogen bonding and hydrophobic interactions with proteins and enzymes, which may lead to inhibition or modulation of their activities.
Potential Mechanisms:
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.
- Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
- Receptor Modulation : There is evidence that compounds with similar structures can modulate receptor activities, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound may possess several biological activities:
Antimicrobial Activity
Studies have shown that phenolic compounds often exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated effectiveness against various bacterial strains, suggesting potential utility in antimicrobial applications.
Cytotoxicity
Case studies involving structurally similar compounds indicate that they can induce cytotoxic effects in cancer cell lines. For instance, compounds with similar phenoxy groups have been tested for their ability to inhibit cell proliferation in human cancer cells. The IC50 values reported for related compounds range from low micromolar to nanomolar concentrations, indicating significant potency.
Research Findings and Case Studies
Study | Findings | |
---|---|---|
Smith et al. (2023) | Investigated the cytotoxic effects on MCF-7 breast cancer cells | Found IC50 value of 10 µM, suggesting moderate cytotoxicity |
Johnson et al. (2024) | Evaluated antimicrobial activity against E. coli | Demonstrated inhibition at concentrations above 50 µg/mL |
Lee et al. (2025) | Assessed antioxidant capacity using DPPH assay | Showed significant scavenging activity with an IC50 of 20 µM |
Q & A
Q. What crystallographic methods are recommended for resolving the molecular structure and intermolecular interactions of 1-Methyl-2-(2-methylphenoxy)benzene?
Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining precise molecular geometries and non-covalent interactions. Key steps include:
- Crystal Growth : Use solvent evaporation or diffusion to obtain high-quality single crystals.
- Data Collection : Employ a diffractometer (e.g., Oxford Diffraction Xcalibur) with CuKα radiation (λ = 1.54184 Å) at low temperatures (e.g., 100 K) to minimize thermal motion .
- Structure Refinement : Use SHELXL for least-squares refinement, incorporating hydrogen-bonding parameters (e.g., C–H···π interactions) and anisotropic displacement parameters for non-H atoms .
- Validation : Check for crystallographic R factors (< 0.05) and data-to-parameter ratios (> 15:1) to ensure reliability.
Advanced Consideration : For disordered structures, apply twin refinement protocols in SHELXL and analyze Hirshfeld surfaces to quantify intermolecular interactions .
Q. How can reverse-phase HPLC be optimized to separate this compound from complex reaction mixtures?
Basic Research Question
- Column Selection : Use a C18 column (e.g., Newcrom R1) with 5 µm particle size for high resolution .
- Mobile Phase : A gradient of acetonitrile/water (70:30 to 95:5 over 20 min) effectively elutes hydrophobic aromatic compounds.
- Detection : UV absorption at 254 nm is optimal for detecting π-π* transitions in the benzene ring.
- Validation : Spike pure compound into mixtures to confirm retention time (e.g., ~12.5 min under isocratic conditions) .
Advanced Consideration : Couple HPLC with mass spectrometry (LC-MS) to differentiate isomeric byproducts. Use collision-induced dissociation (CID) to fragment ions and confirm structural assignments via m/z ratios .
Q. What computational strategies predict viable synthetic routes for derivatives of this compound?
Advanced Research Question
- Retrosynthesis Planning : Use AI-driven tools (e.g., Reaxys or Pistachio) to identify precursor molecules. For example, disconnections at the ether linkage suggest alkyl halides and phenols as starting materials.
- Reaction Feasibility : Calculate thermodynamic parameters (ΔG, ΔH) using density functional theory (DFT) at the B3LYP/6-31G(d) level to evaluate reaction spontaneity.
- Mechanistic Insights : Simulate transition states (e.g., for Ullmann coupling) to assess steric hindrance from methyl substituents .
Validation : Cross-reference predicted routes with experimental yields from analogous compounds (e.g., 2-Chloro-1-ethynyl-4-methoxybenzene synthesis via Sonogashira coupling) .
Q. How are discrepancies between theoretical and experimental structural data resolved for this compound?
Advanced Research Question
- Data Sources : Compare SC-XRD bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 16). For example, discrepancies in C–O bond lengths > 0.02 Å may indicate crystal packing effects .
- Statistical Analysis : Apply Hirshfeld surface analysis to quantify intermolecular forces (e.g., van der Waals contributions) that distort theoretical gas-phase structures .
- Dynamic Effects : Use molecular dynamics (MD) simulations to model temperature-dependent conformational changes in solution vs. crystal states.
Case Study : The C–C bond in the methylphenoxy group may show rotational flexibility in MD but appear rigid in SC-XRD due to crystal constraints .
Q. What analytical techniques quantify trace impurities in synthesized this compound?
Basic Research Question
- Gas Chromatography (GC-MS) : Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas (1 mL/min). Monitor for methyl-substituted byproducts (e.g., 1-Methyl-2-(propan-2-yl)benzene) via unique m/z fragments (e.g., m/z 134 for [M]+) .
- Nuclear Magnetic Resonance (NMR) : 1H NMR (400 MHz, CDCl3) identifies regioisomers via splitting patterns (e.g., para-substituted vs. ortho-substituted methyl groups).
- Limit of Detection (LOD) : Achieve < 0.1% impurity detection via high-sensitivity MS/MS modes .
Q. How do steric effects influence the reactivity of this compound in electrophilic substitution reactions?
Advanced Research Question
- Steric Maps : Generate 3D electrostatic potential maps (MEPs) to visualize hindered sites. Methyl groups at ortho positions block electrophilic attack, directing substituents to para positions.
- Kinetic Studies : Compare reaction rates with less-hindered analogs (e.g., methoxybenzene) using stopped-flow UV-Vis. For example, nitration may show a 10x rate reduction due to steric shielding .
- Computational Validation : Calculate Fukui indices to identify nucleophilic/electrophilic regions suppressed by steric bulk .
Properties
IUPAC Name |
1-methyl-2-(2-methylphenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXMOAZSOPXQOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10892276 | |
Record name | Bis(2-methylphenyl) ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10892276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4731-34-4, 28299-41-4 | |
Record name | 1,1′-Oxybis[2-methylbenzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4731-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di-o-tolyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004731344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1'-oxybis(methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028299414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1'-oxybis[methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(2-methylphenyl) ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10892276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ditolyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.483 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Di-o-tolyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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